molecular formula C22H19N5O5S B14943545 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B14943545
M. Wt: 465.5 g/mol
InChI Key: AXAAIGDYTVPLGY-FOKLQQMPSA-N
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Description

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrrole ring, and a thieno[2,3-b]pyridine core

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrrole ring: This step may involve a condensation reaction with a pyrrole derivative.

    Functionalization with the nitrophenyl group: This can be done through a nitration reaction followed by reduction.

    Formation of the final compound: This involves the condensation of the intermediate with a suitable aldehyde or ketone to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

The major products formed from these reactions will depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: This compound lacks the methoxymethyl and methyl groups, which may affect its chemical properties and biological activity.

    N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: This compound has a different substitution pattern on the thieno[2,3-b]pyridine core, which may influence its reactivity and interactions with molecular targets.

The uniqueness of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N5O5S

Molecular Weight

465.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N5O5S/c1-13-9-15(12-32-2)18-19(26-7-3-4-8-26)20(33-22(18)24-13)21(29)25-23-11-14-10-16(27(30)31)5-6-17(14)28/h3-11,28H,12H2,1-2H3,(H,25,29)/b23-11+

InChI Key

AXAAIGDYTVPLGY-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N4C=CC=C4)COC

Origin of Product

United States

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